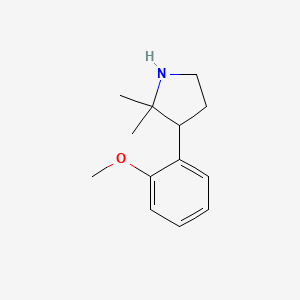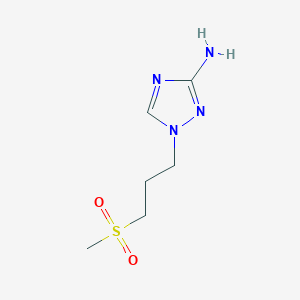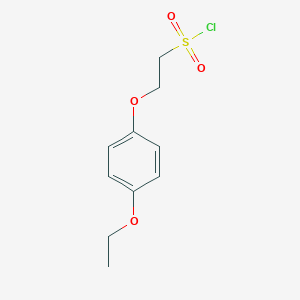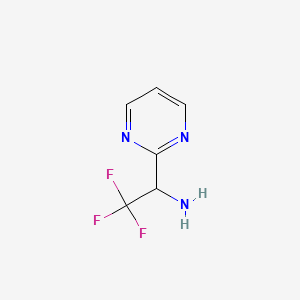![molecular formula C10H15N5 B15310058 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine](/img/structure/B15310058.png)
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a propyl chain linking two imidazole rings, one of which is substituted with a methyl group. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available imidazole and 1-methylimidazole.
Alkylation: The first step involves the alkylation of 1-methylimidazole with 1,3-dibromopropane to form 1-(3-bromopropyl)-1-methylimidazole.
Nucleophilic Substitution: The bromopropyl derivative is then reacted with imidazole in the presence of a base such as potassium carbonate to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced imidazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .
Applications De Recherche Scientifique
1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and catalysts for chemical reactions.
Mécanisme D'action
The mechanism of action of 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine involves its interaction with biological targets such as enzymes and receptors. The imidazole rings can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with DNA and proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine include:
1-(3-Aminopropyl)imidazole: This compound has a similar structure but lacks the methyl substitution on the imidazole ring.
1-(3-(1H-imidazol-1-yl)propyl)-1H-imidazole: This compound is similar but does not have the methyl group on the imidazole ring.
1-(3-(2-methyl-1H-imidazol-1-yl)propyl)-1H-imidazole: This compound has a methyl group on the second position of the imidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Propriétés
Formule moléculaire |
C10H15N5 |
|---|---|
Poids moléculaire |
205.26 g/mol |
Nom IUPAC |
1-[3-(3-methylimidazol-4-yl)propyl]imidazol-2-amine |
InChI |
InChI=1S/C10H15N5/c1-14-8-12-7-9(14)3-2-5-15-6-4-13-10(15)11/h4,6-8H,2-3,5H2,1H3,(H2,11,13) |
Clé InChI |
IQYMKZOXMWGLDE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1CCCN2C=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-amino-4-(2-furyl)-1-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B15309980.png)
![(1,4,5,6-Tetrahydrocyclopenta[d]imidazol-2-yl)methanol](/img/structure/B15309995.png)
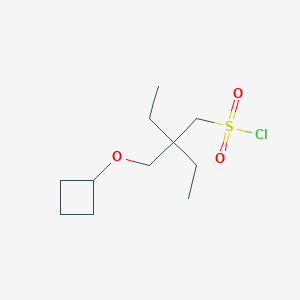

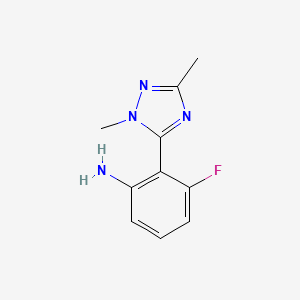
![[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane](/img/structure/B15310030.png)
![2-Amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methylbutanamide](/img/structure/B15310034.png)
![4-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}benzoicacid](/img/structure/B15310035.png)

aminehydrochloride](/img/structure/B15310045.png)
